Ramipril hydroxydiketopiperazine

Description

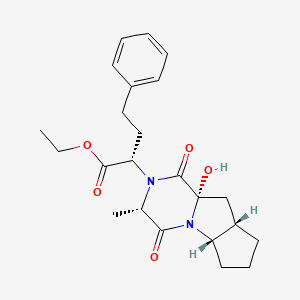

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2S)-2-[(2S,6S,8S,11S)-8-hydroxy-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-3-30-21(27)19(13-12-16-8-5-4-6-9-16)24-15(2)20(26)25-18-11-7-10-17(18)14-23(25,29)22(24)28/h4-6,8-9,15,17-19,29H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBAUIKFYUTIDF-PXMVHEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3(C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@@]3(C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309040-96-7 | |

| Record name | Ramipril hydroxydiketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309040967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL HYDROXYDIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1380TES6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Nomenclature of Ramipril Hydroxydiketopiperazine

Chemical Name and Systematic Nomenclature of Ramipril (B1678797) Hydroxydiketopiperazine

Ramipril hydroxydiketopiperazine is identified by several systematic names which precisely describe its complex polycyclic structure. The common name for this compound is this compound, and it is also referred to as 9a-Hydroxy ramipril diketopiperazine or Ramipril impurity L as per the European Pharmacopoeia (EP). nih.govallmpus.com

Systematic IUPAC (International Union of Pure and Applied Chemistry) names for the compound include:

Ethyl (2S)-2-((3S,5aS,8aS,9aS)-9a-hydroxy-3-methyl-1,4-dioxodecahydro-2H-cyclopenta(4,5)pyrrolo(1,2-a)pyrazin-2-yl)-4-phenylbutanoate. allmpus.comnih.gov

ethyl (2S)-2-[(2S,6S,8S,11S)-8-hydroxy-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate. nih.gov

Another systematic name found in chemical databases is 2H-CYCLOPENTA(4,5)PYRROLO(1,2-A)PYRAZINE-2-ACETIC ACID, DECAHYDRO-9A-HYDROXY-3-METHYL-1,4-DIOXO-.ALPHA.-(2-PHENYLETHYL)-, ETHYL ESTER, (.ALPHA.S,3S,5AS,8AS,9AS)-. nih.gov

Molecular Formula and Molecular Weight Considerations

The structural composition of this compound is defined by its molecular formula and corresponding molecular weight.

| Property | Value | Source |

| Molecular Formula | C23H30N2O5 | nih.govallmpus.comnih.gov |

| Molecular Weight | 414.5 g/mol | nih.govnih.gov |

| Alternate Molecular Weight | 414.49 g/mol | allmpus.com |

These values are fundamental in the analytical identification and quantification of this impurity in pharmaceutical samples.

Stereochemical Aspects and Defined Stereocenters

The stereochemistry of this compound is complex, featuring multiple chiral centers that are crucial to its three-dimensional structure. The molecule has a total of five defined stereocenters. nih.gov The stereochemistry is designated as ABSOLUTE, indicating a specific and fixed spatial arrangement of atoms. nih.gov The defined stereochemistry is reflected in its systematic nomenclature, such as (.ALPHA.S,3S,5AS,8AS,9AS)-. nih.gov

Relationship to Other Ramipril-Related Diketopiperazine Impurities (e.g., Ramipril Diketopiperazine Acid)

Ramipril is known to degrade into several related substances, many of which share a diketopiperazine core structure. mdpi.comnih.gov These impurities are formed through intramolecular cyclization of Ramipril or its metabolites. mdpi.com

Ramipril Diketopiperazine: This is a major degradation product of Ramipril, often referred to as Impurity D in pharmacopoeial standards. google.comgoogle.com It is formed when Ramipril cyclizes under conditions such as exposure to dry air. mdpi.comresearchgate.net Unlike this compound, it lacks the hydroxyl (-OH) group. Its molecular formula is C23H30N2O4 and its molecular weight is approximately 398.5 g/mol . nih.gov This impurity is considered inactive as an ACE inhibitor. google.comgoogle.com

Ramiprilat (B1678798) (Ramipril Diacid): This is the active metabolite of Ramipril, formed by the hydrolysis of the ester group. fda.govgoogle.com It is a potent ACE inhibitor. google.com

Ramipril Diketopiperazine Acid (Ramiprilat Diketopiperazine): This compound, also known as Impurity K, is an impurity of Ramiprilat. medchemexpress.com It represents the cyclized form of the active metabolite, Ramiprilat. medchemexpress.comclinpgx.orghpra.ie Like other diketopiperazine derivatives, it is considered an inactive metabolite. drugs.comdrugbank.comfda.gov

This compound (Impurity L) is thus part of a family of related impurities originating from the parent drug, Ramipril. Its structure is distinct due to the presence of a hydroxyl group on the diketopiperazine ring system, differentiating it from the more commonly cited Ramipril diketopiperazine (Impurity D) and Ramipril diketopiperazine acid.

Mechanisms and Kinetics of Formation of Ramipril Hydroxydiketopiperazine

Pathways of Chemical Transformation Leading to Ramipril (B1678797) Hydroxydiketopiperazine Formation

The primary mechanism for the formation of ramipril hydroxydiketopiperazine is through intramolecular cyclization, a process that can be influenced by the presence of moisture and the surrounding pH.

Intramolecular Cyclization and Hydrolytic Degradation

Ramipril is susceptible to two main degradation pathways: intramolecular cyclization to form a diketopiperazine derivative and hydrolysis of its ester group. nih.govgoogle.com The formation of this compound is a result of intramolecular cyclization. google.comsmolecule.com This reaction is particularly favored in the absence of moisture. mdpi.comresearchgate.net

Under dry conditions, intramolecular cyclization is the predominant degradation pathway for ramipril. mdpi.comresearchgate.net In contrast, when moisture is present, hydrolysis competes with and can dominate the degradation process, leading to the formation of ramipril diacid. mdpi.comresearchgate.net The presence of an ester bond in ramipril's structure makes it susceptible to hydrolytic degradation. nih.govresearchgate.net This hydrolysis can impact the bioavailability of the drug. researchgate.net

Influence of pH on the Formation Kinetics

The pH of the environment significantly affects the degradation of ramipril and the formation of its byproducts. Ramipril has been shown to degrade under acidic, neutral, and alkaline conditions. researchgate.netresearchgate.net

In acidic to neutral conditions (pH 3 and 5), the formation of ramipril diketopiperazine has been observed. researchgate.netnih.gov Specifically, at pH 3 and pH 5, more than 0.2% of ramipril-diketopiperazine was detected after storage at 90°C for one hour. nih.gov Studies have indicated that a weakly acidic environment, around pH 5, is most suitable for minimizing the degradation of ramipril. nih.gov

Conversely, alkaline conditions strongly favor the hydrolysis of ramipril to ramipril diacid (impurity E). researchgate.netnih.gov In a solution with a pH of 8, more than 1% of ramipril diacid was detected, and alkaline medium was found to have the greatest effect on this degradation pathway, leading to over 50% degradation. nih.gov

Environmental Stressors Inducing Formation

Several environmental factors can accelerate the degradation of ramipril and the formation of this compound. These stressors include temperature, humidity, and, to a lesser extent, light and oxidative conditions.

Thermal Stress-Induced Degradation and Associated Kinetics

Temperature is a significant factor in the degradation of ramipril. nih.govnih.govmdpi.com The degradation of ramipril follows first-order kinetics, and an increase in temperature accelerates this process. nih.govmdpi.commdpi.com

A kinetic study of ramipril degradation under dry air at elevated temperatures (353 K to 373 K) determined the degradation rate constant to be k = 1.396 ± 0.133 × 10⁻⁵ s⁻¹ at 373 K, indicating a rapid formation of the impurity. mdpi.comumw.edu.pl The activation energy for this process was found to be 174.12 ± 46.2 kJ/mol, with a positive entropy, suggesting a bimolecular and favored reaction. mdpi.comumw.edu.pl The enthalpy was 171.65 ± 48.7 kJ/mol, indicating an endothermic reaction. mdpi.comumw.edu.pl

Heat stress testing at 70°C has been shown to cause a 15.1% degradation of ramipril, with ramipril diketopiperazine being the primary degradation product. researchgate.net

Table 1: Kinetic Parameters for Thermal Degradation of Ramipril

| Parameter | Value | Conditions |

|---|---|---|

| Kinetic Order | First-Order | Dry Air, Elevated Temperature |

| Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | 373 K |

| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | - |

Humidity and Moisture-Accelerated Formation

Ramipril is highly vulnerable to changes in relative humidity (RH), and its degradation is accelerated in the presence of moisture. nih.govresearchgate.netmdpi.com This suggests that ramipril must be protected from moisture to maintain its stability. nih.govresearchgate.netmdpi.com

In humid environments, while intramolecular cyclization to the diketopiperazine derivative occurs, it is limited. mdpi.comresearchgate.net The primary degradation pathway in the presence of moisture is hydrolysis, which leads to the formation of ramipril diacid. mdpi.comresearchgate.net The lack of water molecules in a dry environment makes intramolecular cyclization the only viable degradation pathway. mdpi.com

Oxidative and Photolytic Stability Assessments Pertinent to Formation

Studies on the stability of ramipril under oxidative and photolytic stress have shown varied results. Ramipril has been found to be degraded under oxidative conditions (3% H2O2). researchgate.netresearchgate.net One study reported that both ramipril and telmisartan (B1682998) showed significant oxidative degradation when refluxed at 60°C for one hour. globalresearchonline.net

In terms of photolytic stability, ramipril has been reported to be stable under both UV and visible light radiation. researchgate.netresearchgate.netresearchgate.net However, another study indicated that both ramipril and telmisartan show degradation under photolytic conditions. globalresearchonline.net

Determination of Activation Energy and Thermodynamic Parameters of Formation

Similarly, there is no available data in the searched literature regarding the experimentally determined activation energy (Ea) or other thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS), for the formation of this compound. To determine these parameters, kinetic studies at various temperatures would be necessary to construct an Arrhenius plot, from which the activation energy could be calculated. Thermodynamic parameters would further require calorimetric studies or calculations based on the temperature dependence of the reaction's equilibrium constant. This specific research has not been published.

Analytical Methodologies for the Characterization and Quantification of Ramipril Hydroxydiketopiperazine

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in separating ramipril (B1678797) hydroxydiketopiperazine from the active pharmaceutical ingredient (API), ramipril, and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ramipril and its impurities. globalresearchonline.netwalshmedicalmedia.commdpi.com The development of a robust HPLC method involves a systematic approach to optimize separation and ensure the method is suitable for its intended purpose.

Method Development:

The primary goal is to achieve adequate separation between ramipril, ramipril hydroxydiketopiperazine, and other potential impurities. Key parameters that are optimized during method development include:

Column: Reversed-phase columns, such as C18, are commonly used. globalresearchonline.netwalshmedicalmedia.commdpi.com For instance, a Fortis C18 column (100 mm × 4.6 mm i.d.) and an Acclaim 120 C18 (250 × 4.6 mm, 5 µm) have been successfully employed. walshmedicalmedia.commdpi.com

Mobile Phase: The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typical. For example, a mobile phase consisting of methanol (B129727) and sodium citrate (B86180) in citric acid buffer (5 mM, pH 3) in a 50:50 v/v ratio has been used. walshmedicalmedia.com Another study utilized a mobile phase of 20 mM phosphate (B84403) buffer (pH 2.5) with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) (50:50, v/v). globalresearchonline.net A gradient elution using a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile has also been developed for impurity analysis. mdpi.com

Flow Rate: The flow rate affects the analysis time and resolution. A flow rate of 1.0 mL/min is common. globalresearchonline.netwalshmedicalmedia.com

Detection Wavelength: The choice of wavelength is based on the UV absorbance of the analytes. A detection wavelength of 210 nm is frequently used for ramipril and its impurities. mdpi.combanglajol.info Other methods have utilized 208 nm and 270 nm. globalresearchonline.netwalshmedicalmedia.com

Method Validation:

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. banglajol.infoderpharmachemica.com Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. Chromatograms of placebo samples are compared to those of the drug product to ensure no interference. spectroscopyonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For ramipril, linearity has been demonstrated over concentration ranges such as 0.25-7.5 µg/mL and 1-200 µg/mL. globalresearchonline.netresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with mean recoveries for ramipril reported to be around 99.7%. globalresearchonline.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD). Intra- and inter-day precision values for ramipril have been reported to be less than 4.95%. globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For ramipril, LOD and LOQ have been reported as 0.10 and 0.25 µg/mL, respectively. globalresearchonline.net

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: HPLC Method Parameters for Ramipril Analysis

| Parameter | Method 1 globalresearchonline.net | Method 2 walshmedicalmedia.com | Method 3 mdpi.com |

| Column | Ace C18 (5 µm, 250x4.6 mm) | Fortis C18 (100 mm x 4.6 mm) | Inertsil ODS-3 (150x4.6 mm, 3 µm) |

| Mobile Phase | 20 mM phosphate buffer (pH 2.5) with 0.1% TFA - acetonitrile (50:50, v/v) | Methanol: sodium citrate in citric acid buffer (5 mM pH 3) (50:50 v/v) | Gradient with 0.2 g/L sodium hexanesulfonate (pH 2.7) and acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 208 nm | 270 nm | 210 nm |

| Run Time | < 5 min | 3.64 min (retention time) | < 25 min |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are due to the use of columns with smaller particle sizes (typically less than 2 µm).

A validated, stability-indicating UPLC method has been developed for the quantification of ramipril in lipid-based formulations. researchgate.net This method demonstrated a rapid run time of 3 minutes, with a high resolution of the ramipril peak at 1.4 minutes. researchgate.net The method was highly sensitive, with a Limit of Detection (LOD) of 0.034 µg/mL and a Lower Limit of Quantification (LLOQ) of 0.199 µg/mL. researchgate.net

UPLC coupled with mass spectrometry (UPLC-MS) has also been utilized for determining residual quantities of ramipril for cleaning validation of manufacturing equipment. uran.ua This highlights the sensitivity and specificity of UPLC-based methods for trace analysis.

Capillary Electrophoresis (CE) is a powerful separation technique that is particularly well-suited for the analysis of charged species and for impurity profiling. xjtu.edu.cnresearchgate.net A rapid and selective CE method has been developed for the quantification of ramipril and its eight main impurities. nih.govresearchgate.net

A key challenge in the analysis of ramipril and some of its impurities is the presence of cis-trans isomers due to the proline-like moiety in their structure. nih.govresearchgate.net This can lead to peak broadening or splitting in the electropherogram. To overcome this, a microemulsion electrokinetic chromatography (MEEKC) method was developed. nih.gov The optimized conditions for this method were:

Background Electrolyte: A microemulsion composed of 88.95% of 90 mM phosphate buffer at pH 2.5, 1.05% n-heptane, and 10.00% SDS/n-butanol in a 1:2 ratio. nih.gov

Voltage: -26 kV. nih.gov

Temperature: 17°C. nih.gov

Under these conditions, baseline separation of the analytes was achieved in approximately 10 minutes, with compounds undergoing cis-trans interconversion migrating as a single narrow peak. nih.gov The method was validated according to ICH guidelines. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of impurities like this compound.

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC (LC-MS), is a powerful tool for identifying and structurally characterizing impurities. The molecular weight of this compound is 414.5 g/mol . nih.gov

LC-MS/MS analysis provides fragmentation patterns that are unique to a specific molecule, aiding in its structural elucidation. For instance, in the analysis of ramipril and its metabolite ramiprilat (B1678798), LC-MS/MS has been used for quantification in human serum. nih.govnih.gov In a study on the identification of ACE inhibitors in snake venoms, LC-MS was used to determine the molecular masses of potential bioactive peptides, followed by nanoLC-MS/MS for sequence identification. nih.gov

For the analysis of ramipril, UPLC-MS/MS has been used in a positive electrospray ionization (ESI) mode. uran.ua The detection can be performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. For example, in the determination of residual ramipril, the transition of the parent ion to a specific daughter ion (417 → 234 m/z) was monitored. uran.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule.

In a study where a significant impurity was detected in ramipril tablets, its structure was initially proposed based on LC-MS data. spectroscopyonline.com To confirm the structure, the impurity was isolated using preparative HPLC and then subjected to NMR and infrared (IR) spectroscopy for complete structural elucidation. spectroscopyonline.com NMR data, including ¹H NMR and ¹³C NMR, provides the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a fundamental detection technique in the analysis of Ramipril and its impurities, including this compound. While direct UV-Vis spectrophotometry on a sample mixture may lack the specificity to distinguish between the parent drug and its various degradation products, it is an indispensable tool when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netmdpi.com

In such hyphenated methods, the HPLC system first separates the individual components of the sample. As each component, including this compound, elutes from the chromatography column, it passes through a UV-Vis detector. The detector measures the absorbance of light at a specific wavelength, generating a signal proportional to the concentration of the analyte. For Ramipril and its degradation products, the detection wavelength is commonly set around 210 nm to achieve high sensitivity. nih.govresearchgate.netmdpi.combioline.org.br

The successful quantification of Ramipril using UV spectrophotometry has been demonstrated in various studies. Methods have been validated according to International Conference on Harmonization (ICH) guidelines, showing linearity in concentration ranges such as 1–38 µg/ml and 0.1 to 3.5 μg/mL. bioline.org.britmedicalteam.pl These validated methods confirm that UV detection is a reliable and reproducible technique for quantification post-separation. researchgate.net However, for the specific quantification of this compound, the selectivity is conferred by the chromatographic separation, not the UV-Vis detector alone.

Development of Stability-Indicating Analytical Procedures

The development of stability-indicating analytical methods is crucial for accurately determining the content of a drug substance in the presence of its degradation products, such as this compound. researchgate.net These methods undergo forced degradation studies, where the drug is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential impurities. researchgate.netmedpharmres.com A method is considered "stability-indicating" if it can resolve the parent drug peak from the peaks of all generated degradation products, ensuring that the assay results are a true reflection of the intact drug's concentration. nih.govresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing such methods for Ramipril. researchgate.netnih.gov Studies have demonstrated the development and validation of various RP-HPLC methods capable of separating Ramipril from its degradants, including the diketopiperazine derivative. nih.govasianjpr.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netpnrjournal.com

For example, one validated method utilized a C8 column with a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile, achieving separation at a detection wavelength of 210 nm. researchgate.net This method successfully separated Ramipril from degradation products formed under acidic, basic, and oxidative stress. researchgate.net Another study identified ramiprilat and the diketopiperazine derivative as the primary degradation impurities under various stress conditions. nih.gov

Below is a table summarizing parameters from various developed stability-indicating methods for Ramipril analysis.

| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |

| RP-HPLC | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) | Potassium dihydrogen orthophosphate buffer (pH 3; 20 mM): acetonitrile (40:60 v/v) | 0.8 mL/min | 210 nm | Method is stability-indicating, separating Ramipril from degradation products under acid, base, and oxidative stress. | researchgate.net |

| RP-HPLC | X-Bridge C18 (150 x 4.6 mm, 5μ) | 5 mM Ammonium acetate: Acetonitrile: 0.1% formic acid (45:55:0.5) | 1.0 mL/min | 240 nm | Specific and sensitive for simultaneous estimation of Ramipril and Amlodipine. | asianjpr.com |

| RP-HPLC | C18 column | Acetonitrile: (0.2% v/v, pH 2.5) aqueous trifluoroacetic acid (45:55, v/v) | 1.0 mL/min | 210 nm | Selective and stability-indicating for simultaneous determination of Losartan and Ramipril. | nih.gov |

| RP-HPLC | Supelcosil LC-8 (15 cm x 4.6 mm, 5 µm) | Acetonitrile: 0.1 M sodium perchlorate (B79767) solution (pH 2.5) (46:54 v/v) | 1.5 mL/min | 210 nm | Applied for the determination of ramipril in the presence of its degradation products. | nih.gov |

Utilization of Reference Standards and Certified Reference Materials for Accurate Quantification

The accurate quantification of any chemical compound, including impurities like this compound, is fundamentally reliant on the use of high-purity reference standards and Certified Reference Materials (CRMs). sigmaaldrich.com These materials serve as the benchmark against which the substance in a sample is measured.

A reference standard is a highly purified compound that is used for qualitative identification (e.g., matching retention times in chromatography) and quantitative analysis (i.e., by comparing the analytical response of the sample to that of the standard). For impurities, specific reference standards are essential. This compound is available commercially as "Ramipril EP Impurity L," which allows laboratories to accurately identify and quantify this specific degradant. synthinkchemicals.comcwsabroad.com

Certified Reference Materials (CRMs) are a higher grade of reference material produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com They are provided with a certificate of analysis that states the property values, uncertainty, and traceability to primary standards, often from national or international pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.compharmacopoeia.com

For the analysis of Ramipril and its impurities, pharmaceutical secondary standards traceable to USP, EP, and BP primary standards are available. sigmaaldrich.com These CRMs are suitable for a range of applications, including pharmaceutical release testing and method development, ensuring the reliability and accuracy of the quantitative results. sigmaaldrich.comlgcstandards.com The use of these well-characterized standards is a prerequisite for the validation of any analytical method and for ensuring compliance with regulatory requirements. medpharmres.com

Impurity Profiling and Control Strategies in Ramipril Manufacturing

Integration of Ramipril (B1678797) Hydroxydiketopiperazine in Pharmacopoeial Impurity Standards and Guidelines

Ramipril hydroxydiketopiperazine, a cyclization degradation product of ramipril, is a specified impurity in major pharmacopoeias. The European Pharmacopoeia (Ph. Eur.) lists several ramipril impurities, including Ramipril Impurity D (ramipril diketopiperazine) and has established reference standards for their control. spectroscopyonline.com While not always explicitly named "hydroxydiketopiperazine" in all pharmacopoeial monographs, it falls under the category of known degradation products that must be monitored and controlled. For instance, a known impurity, Impurity "K" (this compound), is identified by its chemical name: ethyl (2S)-2-[(3S,5aS,8aS,9aS)-9a-hydroxy-3-methyl-1,4-dioxodecahydro-2H-cyclopenta synzeal.comsigmaaldrich.compyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate. google.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines for impurity control in both active pharmaceutical ingredients (APIs) and finished drug products. ontosight.ai The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, provide a framework for identifying, qualifying, and controlling impurities in new drug substances. ontosight.ai These guidelines mandate that any degradation product present at a level of 0.2% or higher must be identified and characterized. spectroscopyonline.com

Pharmacopoeias provide reference standards for known impurities to facilitate their identification and quantification. lgcstandards.comcymitquimica.com For example, the European Pharmacopoeia offers reference standards for Ramipril impurity A and other related substances. lgcstandards.comsuperchroma.com.tw The British Pharmacopoeia also provides a reference standard for ramipril. pharmacopoeia.com These standards are crucial for validating analytical methods used for routine quality control.

The table below summarizes the pharmacopoeial status of key ramipril impurities.

| Impurity Name | Pharmacopoeia | Status |

| Ramipril Impurity D (Diketopiperazine) | European Pharmacopoeia | Specified Impurity |

| Ramipril Impurity E (Diacid) | European Pharmacopoeia | Specified Impurity |

| Ramipril Impurity A | European Pharmacopoeia | Specified Impurity |

| Ramipril Impurity B | European Pharmacopoeia | Specified Impurity |

| Ramipril Impurity C | European Pharmacopoeia | Specified Impurity |

| This compound (Impurity K) | Mentioned in literature related to pharmacopoeial analysis | Known Degradation Product |

Influence of Excipients and Formulation Components on this compound Levels in Drug Products

The formation of this compound and other degradation products is significantly influenced by the excipients used in the formulation of the final drug product. Ramipril is susceptible to degradation, particularly through cyclization to form diketopiperazines and hydrolysis to the diacid form. spectroscopyonline.comgoogle.com This degradation can be accelerated by various factors, including heat, moisture, and the chemical properties of the excipients. nih.govscholarsresearchlibrary.comnih.gov

Studies have shown that many commonly used pharmaceutical excipients can accelerate the degradation of ramipril. google.com The pH of the microenvironment within the formulation plays a crucial role; an increase in pH can significantly promote the formation of ramipril diketopiperazine. google.com Therefore, the selection of excipients with appropriate pH characteristics is critical for stabilizing ramipril.

Conversely, certain excipients have been found to have a stabilizing effect on ramipril. Research has indicated that excipients such as talc, starch, methylcellulose (B11928114), and hydroxypropyl methylcellulose can stabilize pure ramipril. nih.gov However, the manufacturing process itself, such as tableting, can introduce mechanical stress and deteriorate the stability of the drug. scholarsresearchlibrary.comnih.gov

The interaction between ramipril and excipients is a key consideration in formulation development. For instance, some lubricants can promote degradation. To address this, stable pharmaceutical compositions have been developed that are devoid of lubricants. google.com The use of stabilizers, such as magnesium oxide to prevent cyclization and saccharides to minimize hydrolysis, has also been explored. google.com

The following table summarizes the influence of various factors and excipients on ramipril stability and the formation of hydroxydiketopiperazine.

| Factor/Excipient | Influence on Ramipril Stability | Impact on Hydroxydiketopiperazine Formation | Reference |

| Heat | Destabilizing | Promotes Formation | scholarsresearchlibrary.comnih.gov |

| Moisture | Destabilizing | Promotes Formation | nih.govnih.govnih.gov |

| Alkaline pH | Destabilizing | Promotes Formation | google.comnih.gov |

| Mechanical Stress (e.g., tableting) | Destabilizing | Can Increase Formation | scholarsresearchlibrary.comnih.gov |

| Talc | Stabilizing (for pure drug) | May Reduce Formation | nih.gov |

| Starch | Stabilizing (for pure drug) | May Reduce Formation | nih.gov |

| Methylcellulose | Stabilizing (for pure drug) | May Reduce Formation | nih.gov |

| Hydroxypropyl Methylcellulose | Stabilizing (for pure drug) | May Reduce Formation | nih.gov |

| Magnesium Oxide | Stabilizing | Prevents Cyclization | google.com |

| Saccharides | Stabilizing | Minimize Hydrolysis | google.com |

| Some Lubricants | Destabilizing | May Promote Formation | google.com |

Analytical Quality Control and Quality Assurance Frameworks for Impurity Monitoring

A robust analytical quality control (QC) and quality assurance (QA) framework is essential for monitoring and controlling impurities like this compound throughout the product lifecycle. This framework ensures that the final product consistently meets the required quality standards.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of ramipril and its impurities. ontosight.ainih.gov Stability-indicating HPLC methods are specifically developed and validated to separate the active ingredient from its degradation products, ensuring that the analytical results are accurate and reliable. nih.gov These methods are validated according to ICH guidelines. mdpi.comresearchgate.net

Key aspects of these HPLC methods include:

Column: Reversed-phase columns, such as C18, are commonly used. spectroscopyonline.commdpi.com

Mobile Phase: A mixture of an aqueous buffer (often with a controlled pH) and an organic solvent like acetonitrile (B52724) is typically employed. nih.govmdpi.com Gradient elution is often necessary to achieve adequate separation of all impurities. mdpi.comresearchgate.net

Detection: UV detection at a specific wavelength (e.g., 210 nm) is standard. spectroscopyonline.commdpi.com

Method Validation: The methods are rigorously validated for specificity, linearity, accuracy, precision, and robustness to ensure they are fit for purpose. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used for the identification and structural elucidation of unknown impurities. spectroscopyonline.com

Quality Control and Assurance:

Reference Standards: The use of pharmacopoeial reference standards for ramipril and its known impurities is critical for accurate identification and quantification. synzeal.comlgcstandards.com

In-Process Controls: Monitoring impurity levels at various stages of the manufacturing process helps to identify and mitigate potential issues early on.

Finished Product Testing: Every batch of the final drug product is tested for impurities to ensure it complies with the established specifications before release.

Stability Studies: Ongoing stability studies are conducted under various environmental conditions (temperature, humidity) to monitor the formation of degradation products over the shelf-life of the product. nih.gov

The following table provides an overview of a typical analytical control framework for ramipril.

| Element of Framework | Description | Purpose |

| Validated HPLC Method | A stability-indicating HPLC method for the separation and quantification of ramipril and its impurities. | To accurately measure the levels of this compound and other impurities. |

| LC-MS Analysis | Used for the identification and structural characterization of unknown impurities. | To identify new degradation products that may arise. |

| Pharmacopoeial Reference Standards | Certified standards for ramipril and its specified impurities. | To ensure the accuracy of impurity identification and quantification. |

| In-Process Testing | Analysis of samples taken during the manufacturing process. | To monitor and control the process to minimize impurity formation. |

| Final Product Specification Testing | Comprehensive testing of the finished drug product against predefined criteria. | To confirm that the product meets all quality standards before release. |

| Stability Program | Long-term and accelerated stability testing of the drug product. | To establish the shelf-life and storage conditions and monitor impurity trends over time. |

Role of this compound in Quality by Design (QbD) Approaches for Ramipril Products

The Quality by Design (QbD) paradigm is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netnih.gov this compound, as a critical quality attribute (CQA), plays a central role in the application of QbD principles to the development and manufacturing of ramipril products.

Identifying Critical Quality Attributes (CQAs): In a QbD framework, the first step is to define the Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the drug product. researchgate.net The level of impurities, including this compound, is a key CQA that must be controlled to ensure the safety and efficacy of the product. nih.gov

Risk Assessment: A risk assessment, such as Failure Mode and Effects Analysis (FMEA), is conducted to identify and rank the potential factors that could impact the CQAs. researchgate.net For this compound, this would involve evaluating the risks associated with various formulation components (excipients) and process parameters (e.g., granulation method, drying temperature).

Establishing a Design Space: Through the use of Design of Experiments (DoE), a design space is established. researchgate.netnih.gov This is the multidimensional combination and interaction of input variables (e.g., excipient concentrations, process parameters) that have been demonstrated to provide assurance of quality. By understanding how these variables affect the formation of this compound, a design space can be defined within which the impurity levels will consistently remain below the acceptance criteria.

Control Strategy: The knowledge gained from the QbD approach is used to develop a robust control strategy. researchgate.net This strategy includes controls on input materials, in-process controls, and finished product specifications to ensure that the process remains within the design space and that the final product consistently meets its CQAs. For this compound, this could involve tight specifications for incoming excipients, real-time monitoring of critical process parameters, and end-product testing.

The application of QbD to ramipril manufacturing allows for a more proactive and science-based approach to impurity control, moving away from a reactive "testing to release" model. By understanding the factors that influence the formation of this compound, manufacturers can design more robust formulations and processes that minimize its presence from the outset.

The table below illustrates the role of this compound within a QbD framework.

| QbD Element | Role of this compound |

| Quality Target Product Profile (QTPP) | The maximum acceptable level of this compound is defined as a key quality attribute. |

| Critical Quality Attribute (CQA) | The level of this compound is identified as a CQA that must be controlled. |

| Risk Assessment (e.g., FMEA) | The factors influencing the formation of this compound (e.g., excipients, process parameters) are identified and their risks evaluated. |

| Design of Experiments (DoE) | Experiments are designed to systematically study the effect of critical material attributes and critical process parameters on the formation of this compound. |

| Design Space | A multidimensional space is defined where the process can operate to consistently produce a product with acceptable levels of this compound. |

| Control Strategy | A comprehensive set of controls is established for raw materials, manufacturing processes, and the final product to ensure the level of this compound remains within the design space. |

Investigative Studies on Ramipril Hydroxydiketopiperazine in Biotransformation Research

In Vitro Metabolic Fate and Enzymatic Transformation Pathways

The in vitro metabolic journey of ramipril (B1678797) is primarily characterized by its conversion to the active metabolite, ramiprilat (B1678798), a process that precedes the formation of diketopiperazine derivatives. This initial and critical activation step is an enzymatic hydrolysis of the ester group in the ramipril molecule. ontosight.ainih.gov

Studies using isolated enzyme systems have identified that this de-esterification is catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1), a major hydrolase in the liver, playing a predominant role. nih.gov Research has shown that ramipril is readily hydrolyzed by recombinant human CES1, while it is not a substrate for CES2. nih.gov

Following the primary hydrolytic activation, ramipril and its active metabolite ramiprilat can undergo a non-enzymatic, intramolecular cyclization or condensation reaction to form diketopiperazine derivatives. researchgate.netmdpi.com This process involves the formation of a stable six-membered ring, leading to the generation of the corresponding diketopiperazine ester (from ramipril) or diketopiperazine acid (from ramiprilat). While the initial hydrolysis to ramiprilat is enzymatic, the subsequent cyclization to diketopiperazines is often considered a chemical degradation pathway that can occur under physiological conditions. mdpi.com

The primary metabolic pathways for ramipril in controlled in vitro systems can be summarized as:

Enzymatic Hydrolysis: Ramipril is converted to Ramiprilat by hepatic and renal esterases. nih.govdrugbank.com

Intramolecular Cyclization: Both ramipril and ramiprilat can cyclize to form their respective diketopiperazine derivatives. drugs.comfda.gov

Formation as an Inactive Metabolite in Isolated Biological Systems

The formation of diketopiperazine derivatives of ramipril has been consistently observed in various isolated biological systems, confirming their status as metabolic products. The primary site for the initial metabolic conversion of ramipril is the liver. fda.govnih.gov In vitro studies utilizing human liver microsomes, which contain a high concentration of metabolic enzymes like CES1, have been instrumental in demonstrating the biotransformation process. nih.gov

In these systems, ramipril is first metabolized by hepatic esterases to its active form, ramiprilat. fda.govresearchgate.net Subsequently, both the parent drug (ramipril) and the active metabolite (ramiprilat) can be converted into their corresponding diketopiperazine forms. drugs.comfda.gov It is unequivocally established in the literature that these resulting diketopiperazine metabolites, including the diketopiperazine ester and the diketopiperazine acid, are pharmacologically inactive. drugs.comfda.govdrugbank.comfda.gov Their formation represents a pathway of elimination and deactivation for the drug.

Table 1: In Vitro Systems and Enzymes in Ramipril Metabolism

| System/Enzyme | Role in Ramipril Biotransformation | Relevant Metabolite Formed |

|---|---|---|

| Human Liver Microsomes | Primary site of metabolism containing key enzymes. | Ramiprilat, Diketopiperazine Derivatives |

| Carboxylesterase 1 (CES1) | Major hepatic enzyme responsible for the hydrolytic activation of ramipril to ramiprilat. nih.gov | Ramiprilat |

| Isolated Enzyme Assays | Used to characterize the kinetics and specificity of individual enzymes like CES1 in the metabolic pathway. nih.gov | Ramiprilat |

Comparative Biotransformation of Ramipril to Other Diketopiperazine Derivatives

Biotransformation studies reveal that ramipril gives rise to more than one diketopiperazine derivative, primarily distinguished by the state of the carboxyl group that is not part of the piperazine (B1678402) ring. The two main derivatives identified are:

Ramipril Diketopiperazine Ester: Formed from the intramolecular cyclization of the parent drug, ramipril. drugs.comfda.gov

Ramiprilat Diketopiperazine Acid (or Diketopiperazine Acid): Formed from the intramolecular cyclization of the active metabolite, ramiprilat. drugs.comfda.govfda.gov

The formation of these derivatives represents parallel pathways of inactivation. The parent drug, ramipril, can be inactivated directly via cyclization, or it can first be activated to ramiprilat, which then undergoes its own cyclization to a different diketopiperazine molecule.

Studies analyzing the excretion of metabolites provide a comparative view of the extent of formation of these derivatives. For instance, research involving cholecystectomy patients, which allowed for the collection of bile, showed the relative amounts of different metabolites eliminated through this route. While ramiprilat glucuronide was a major component, significant amounts of the diketopiperazine derivatives were also present.

Table 2: Comparative Biliary Excretion of Ramipril Diketopiperazine Metabolites (24 hours)

| Metabolite | Mean Percentage of Oral Dose Excreted in Bile (%) researchgate.net |

|---|---|

| Diketopiperazine Acid | 9.0 +/- 5.3 |

| Diketopiperazine (Ester) | 2.0 +/- 1.2 |

| Ramiprilat Glucuronide | 3.4 +/- 4.2 |

Data from a study in cholecystectomy patients, providing insight into the hepatic elimination and formation of these metabolites. researchgate.net

This data indicates that, in this specific elimination pathway, the formation and excretion of the diketopiperazine acid (from ramiprilat) is more prominent than that of the diketopiperazine ester (from ramipril). researchgate.net

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Approaches for Ramipril (B1678797) Hydroxydiketopiperazine

Computational methods provide invaluable insights into the molecular behavior of pharmaceutical compounds and their impurities. These in silico approaches allow researchers to predict and understand reaction mechanisms and degradation pathways at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused exclusively on Ramipril hydroxydiketopiperazine are not prevalent in public literature, the application of quantum chemical calculations to related Ramipril derivatives demonstrates the potential of this approach. For instance, computational studies have been used to evaluate nitrosamine (B1359907) impurities of ACE inhibitors, including N-nitroso ramipril. nih.gov These studies use calculations to understand metabolism and DNA interactions, providing a molecular basis for experimental results. nih.gov

Such computational approaches could be applied to elucidate the intricate reaction mechanism of this compound formation. DFT calculations can model the transition states and reaction energies involved in the cyclization of Ramipril to its diketopiperazine (DKP) derivative and the subsequent oxidation to the hydroxy-DKP form. spectroscopyonline.commdpi.com This would provide a theoretical foundation for why this impurity forms under specific conditions, such as exposure to heat. spectroscopyonline.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows scientists to observe the conformational changes and interactions of molecules over time. MD simulations have been employed to study the binding of ACE inhibitors like Ramipril to their target enzyme, ACE2. nih.gov In these studies, simulations revealed how drugs like Ramipril could effectively bind to the active sites of the receptor. nih.gov

While current research has focused on the therapeutic action of Ramipril, MD simulations represent a promising frontier for understanding its degradation. By simulating the Ramipril molecule in various environmental conditions (e.g., in solution, under thermal stress), researchers could visualize the dynamic process of intramolecular cyclization that leads to the formation of the diketopiperazine ring structure. mdpi.comrsc.org These simulations can help identify the key conformational changes and energy barriers in the degradation pathway, offering a dynamic perspective that complements the static picture from DFT calculations. semanticscholar.orgmdpi.com

Novel Synthetic Methodologies for this compound as a Chemical Reference Standard

The accurate detection and quantification of impurities in pharmaceutical products rely on the availability of pure chemical reference standards. This compound, also known as Ramipril impurity L, is a known degradation product found in Ramipril tablets. spectroscopyonline.comontosight.ai

A specific synthetic methodology for this impurity has been developed to facilitate its use as a reference standard. The process involves a two-step approach:

Formation of Ramipril Diketopiperazine (Impurity D): Ramipril is first converted to its diketopiperazine derivative (Impurity D) through thermal stress. This is achieved by heating Ramipril at 120°C for 6 to 8 hours. spectroscopyonline.com

Selective Oxidation: The resulting Ramipril D is then subjected to selective oxidation using benzyl (B1604629) peroxide at 55°C. The reaction is allowed to proceed for 48 hours, after which the peroxide complex is broken to yield this compound (Impurity L). spectroscopyonline.com

The synthesized impurity is then purified using techniques like flash chromatography to achieve a high degree of purity (e.g., 99%), making it suitable for use as a reference standard in analytical testing. spectroscopyonline.com The availability of such standards is crucial for the validation of analytical methods designed to monitor the purity of Ramipril drug products. medpharmres.com

Table 1: Synthesis and Identification of this compound

| Parameter | Description | Reference |

|---|---|---|

| Common Name | This compound; Ramipril Impurity L | ontosight.aipharmaffiliates.com |

| CAS Number | 1309040-96-7 | pharmaffiliates.comsynthinkchemicals.com |

| Molecular Formula | C23H30N2O5 | nih.govnih.gov |

| Starting Material | Ramipril | spectroscopyonline.com |

| Intermediate | Ramipril Diketopiperazine (Impurity D) | spectroscopyonline.com |

| Synthesis Step 1 | Heat Ramipril at 120°C for 6-8 hours | spectroscopyonline.com |

| Synthesis Step 2 | Selective oxidation of Impurity D with benzyl peroxide | spectroscopyonline.com |

| Purification | Flash Chromatography | spectroscopyonline.com |

Application of Hyphenated Analytical Techniques and High-Resolution Mass Spectrometry for Comprehensive Characterization

The identification and characterization of pharmaceutical impurities at trace levels require highly sensitive and specific analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable in this field. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. spectroscopyonline.comnih.gov Studies on Ramipril degradation have successfully used reversed-phase High-Performance Liquid Chromatography (HPLC) to separate Ramipril from its degradation products, including Ramiprilat (B1678798) and the diketopiperazine derivative. nih.govmdpi.com The coupling of HPLC with mass spectrometry (LC-MS) allows for the definitive identification of these separated compounds based on their mass-to-charge ratio (m/z). spectroscopyonline.commdpi.com For instance, LC-MS/MS analysis was used to identify this compound (Impurity L) by detecting its molecular ion at an m/z of 415. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of analytical power. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with extremely high accuracy, making it possible to determine the elemental composition of an unknown compound directly from its mass. nih.govuiowa.edu This capability is crucial for distinguishing between compounds with very similar masses and for confirming the structure of newly identified impurities without ambiguity. researchgate.netspringernature.com The application of HRMS provides comprehensive characterization and structural elucidation of complex molecules like this compound. spectroscopyonline.com

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Findings for Ramipril Impurities | Reference |

|---|---|---|---|

| HPLC | Separation & Quantification | Separates Ramipril from degradants like Ramiprilat and Diketopiperazine. | nih.govresearchgate.netresearchgate.net |

| LC-MS | Separation & Identification | Identified diketopiperazine derivative under dry air degradation. | mdpi.comresearchgate.net |

| LC-MS/MS | Structural Elucidation | Confirmed structure of Impurity L (hydroxy-DKP) with a molecular ion at m/z 415. | spectroscopyonline.com |

| HRMS | High-Accuracy Mass Measurement | Enables determination of elemental composition for unambiguous identification. | nih.govuiowa.edu |

Future Research Avenues in Understanding Complex Degradation Networks and Impurity Interactions of Ramipril

While significant progress has been made, the complete picture of Ramipril's degradation is still unfolding. Future research will likely focus on several key areas:

Mapping Complex Degradation Networks: Ramipril degrades via multiple pathways, including hydrolysis to Ramiprilat and cyclization to the diketopiperazine derivative. spectroscopyonline.comnih.gov These pathways can be influenced by various factors like pH, temperature, humidity, and excipients. nih.govnih.govresearchgate.net Future studies should aim to create a comprehensive degradation map that elucidates the interplay between these pathways and identifies the conditions that favor the formation of specific impurities like this compound.

Investigating Impurity-Impurity Interactions: The final drug product may contain a mixture of several degradation products. Research is needed to understand if these impurities can interact with each other, potentially forming new, uncharacterized adducts.

Toxicological Assessment of Impurities: The toxicological profile of individual and combined impurities is a critical area for future investigation. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, have been used to predict the genotoxicity and mutagenicity of Ramipril's diketopiperazine derivative. mdpi.comresearchgate.net While the pure DKP was predicted to be non-mutagenic, its nitrosated product showed potential for mutagenicity. researchgate.netnih.gov Further experimental verification using in vitro and in vivo assays is necessary to establish safe thresholds for these impurities and to ensure patient safety. mdpi.comresearchgate.net

By integrating advanced computational models, novel synthetic chemistry, and high-resolution analytical methods, researchers can continue to build a deeper understanding of Ramipril's impurities, ultimately enhancing the quality and safety of this important therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.